molecular formula C11H18N4O5S B11299352 2-hydroxy-4-methyl-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-4-methyl-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11299352
M. Wt: 318.35 g/mol
InChI Key: CWBZRZHCILPDHT-UHFFFAOYSA-N
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Description

2-hydroxy-4-methyl-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-methyl-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the sulfonamide group and the morpholine moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4-methyl-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to alter the oxidation state of specific atoms.

    Substitution: Functional groups within the molecule can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

2-hydroxy-4-methyl-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-4-methyl-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide: This compound shares a similar structure but lacks the pyrimidine core.

    4-hydroxy-2-quinolones: These compounds have a similar functional group arrangement but differ in the core structure.

Uniqueness

2-hydroxy-4-methyl-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to its combination of functional groups and the presence of the pyrimidine core. This structure provides specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications.

Properties

Molecular Formula

C11H18N4O5S

Molecular Weight

318.35 g/mol

IUPAC Name

6-methyl-N-(2-morpholin-4-ylethyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C11H18N4O5S/c1-8-9(10(16)14-11(17)13-8)21(18,19)12-2-3-15-4-6-20-7-5-15/h12H,2-7H2,1H3,(H2,13,14,16,17)

InChI Key

CWBZRZHCILPDHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCCN2CCOCC2

Origin of Product

United States

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